molecular formula C24H22ClFN4O B11448903 7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11448903
M. Wt: 436.9 g/mol
InChI Key: KEXIQIJOUYRQRA-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one: is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry. It is characterized by the presence of a quinazolinone core structure, substituted with a 2-chlorophenyl group and a 4-(4-fluorophenyl)piperazin-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Substitution Reactions:

    Piperazine Derivatization: The 4-(4-fluorophenyl)piperazin-1-yl group can be introduced via nucleophilic substitution reactions involving piperazine and 4-fluorobenzyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogenated benzenes, alkyl halides, and various nucleophiles are employed under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation Products: N-oxide derivatives of the piperazine ring.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and activity of quinazolinone derivatives.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is investigated for its activity against various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chlorophenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
  • 7-(2-chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
  • 7-(2-chlorophenyl)-2-[4-(4-bromophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

The uniqueness of 7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 4-fluorophenyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets compared to its analogs.

Properties

Molecular Formula

C24H22ClFN4O

Molecular Weight

436.9 g/mol

IUPAC Name

7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H22ClFN4O/c25-21-4-2-1-3-19(21)16-13-22-20(23(31)14-16)15-27-24(28-22)30-11-9-29(10-12-30)18-7-5-17(26)6-8-18/h1-8,15-16H,9-14H2

InChI Key

KEXIQIJOUYRQRA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5Cl

Origin of Product

United States

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